molecular formula C20H22N4O3 B2976835 3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(4-methylphenyl)urea CAS No. 941895-08-5

3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(4-methylphenyl)urea

Cat. No.: B2976835
CAS No.: 941895-08-5
M. Wt: 366.421
InChI Key: DXPYUUFNCAACLE-PTGBLXJZSA-N
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Description

3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(4-methylphenyl)urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazolinone core and a methoxypropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(4-methylphenyl)urea typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the methoxypropyl side chain and the urea moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(4-methylphenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(4-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core and may have similar biological activities.

    Methoxypropyl derivatives: Compounds with a methoxypropyl side chain may exhibit similar chemical reactivity.

Uniqueness

The uniqueness of 3-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]-1-(4-methylphenyl)urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-14-8-10-15(11-9-14)21-19(25)23-18-16-6-3-4-7-17(16)22-20(26)24(18)12-5-13-27-2/h3-4,6-11H,5,12-13H2,1-2H3,(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHMYSVFXGORHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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